REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]([NH2:7])[S:5][CH:6]=1.CC(C)C(O)=O.[CH3:14][N:15]([CH3:18])[CH:16]=O>>[CH3:14][N:15]([CH3:18])[CH:16]=[N:7][C:4]1[S:5][CH:6]=[C:2]([CH3:1])[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1N=C(SC1)N
|
Name
|
N,N-dimethylformamide dimethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)C.CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CN(C=NC=1SC=C(N1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |